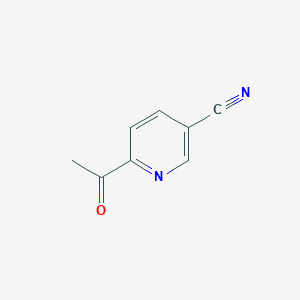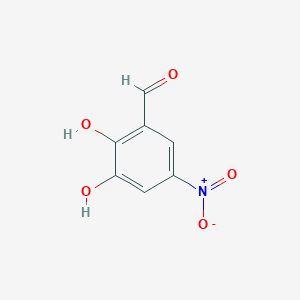
cis-2-Aminocyclohexanecarboxylic acid
Overview
Description
cis-2-Aminocyclohexanecarboxylic acid: is a conformationally constrained β-amino acid. It is a derivative of cyclohexane, where an amino group and a carboxylic acid group are attached to the second carbon atom in a cis configuration. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of peptides and other complex molecules .
Mechanism of Action
Target of Action
Similar compounds such as (+)-cis-2-aminomethylcyclopropane carboxylic acid ((+)-camp) have been shown to act as agonists for the gabaa-rho receptor
Mode of Action
It’s known that the formation of anhydride from a dicarboxylic acid involves a nucleophilic attack at the c=o of one of the carboxylic acids by the other one, following which internal rearrangement occurs and a water molecule is kicked out . This might provide some insights into the interaction of cis-2-Aminocyclohexanecarboxylic acid with its targets.
Biochemical Pathways
It’s known that the pd (ii)-catalyzed intramolecular oxidative cyclization of tosyl-protected cis- and trans-n-allyl-2-aminocyclohexanecarboxamides was examined, and efficient syntheses of cyclohexane-fused pyrimidin-4-ones and 1,5-diazocin-6-ones were developed . This suggests that this compound may play a role in these biochemical pathways.
Result of Action
It’s known that this compound showed high resistance , suggesting that it may have significant effects at the molecular and cellular level.
Action Environment
A marked solvent effect was observed on both the regio- and diastereoselectivity , indicating that the compound’s action may be influenced by the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-2-Aminocyclohexanecarboxylic acid typically involves the stereoselective synthesis of cyclic peptides. One common method includes the ring opening of aziridine derivatives with selected nucleophiles, which provides precursors with functional groups . Another approach involves the enantioselective hydrolysis of symmetrical diesters using pig liver esterase .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis often relies on solid-phase synthesis techniques, particularly the Fmoc chemical protocol, to prepare analogues containing cis- and trans-aminocyclohexanecarboxylic acid residues .
Chemical Reactions Analysis
Types of Reactions: cis-2-Aminocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products: The major products formed from these reactions include ketones, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
cis-2-Aminocyclohexanecarboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
cis-2-Aminocyclohex-4-enecarboxylic acid: This compound is structurally similar but contains a double bond in the cyclohexane ring.
trans-2-Aminocyclohexanecarboxylic acid: This isomer has the amino and carboxylic acid groups in a trans configuration.
cis-4-Aminocyclohexanecarboxylic acid: The amino group is attached to the fourth carbon atom instead of the second.
Uniqueness: cis-2-Aminocyclohexanecarboxylic acid is unique due to its specific cis configuration, which imparts distinct conformational properties. This makes it particularly useful in the synthesis of peptides that require precise structural constraints .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256649 | |
| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189101-43-7 | |
| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189101-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-2-Aminocyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cis-ACHC contribute to the formation of unique helical structures in peptides?
A: cis-ACHC plays a crucial role in forming "mixed helices" within peptide structures. Unlike traditional α-helices, mixed helices, such as the 11/9-helix and 12/10-helix, exhibit alternating hydrogen-bonding patterns. [, , ] This alternation results in a smaller macrodipole moment compared to conventional helices. [] cis-ACHC's rigid cyclic structure and specific conformational preferences strongly favor these mixed helical arrangements. [, ] For instance, α/β-peptides, composed of alternating α-amino acids and cis-ACHC residues, have been shown to adopt 11/9-helical conformations. [] This finding has been supported by NMR studies and even observed in crystal structures of these peptides. []
Q2: Can the structure of cis-ACHC be modified to further enhance its helix-stabilizing properties?
A: Yes, research has shown that introducing specific modifications to the cis-ACHC structure can impact its helix-stabilizing capabilities. One study successfully synthesized a cis-ACHC analogue, cis-2-amino-cis-4-methylcyclohexanecarboxylic acid. [] The incorporation of a methyl group at the 4-position significantly improved the stability of the 11/9-helix, particularly in protic solvents. [] This highlights the potential for tailoring the properties of cis-ACHC derivatives for specific applications.
Q3: Beyond helix stabilization, what other applications of cis-ACHC are being explored?
A: The unique properties of cis-ACHC extend beyond helix stabilization. Researchers have explored its use in developing peptide-based gelators. [] For instance, the peptide Boc-cis-ACHC-Aib-Phe-OMe, containing cis-ACHC, demonstrated the ability to form self-supporting gels in various organic solvents and fuel oils. [] This gelation property arises from the peptide's ability to self-assemble into a network of nanofibers, effectively trapping the solvent within its structure. [] This characteristic makes cis-ACHC-containing peptides promising candidates for applications like oil spill recovery. []
Q4: What are the methods for synthesizing cis-ACHC and its derivatives?
A: Researchers have successfully employed the Ugi four-center three-component reaction (U-4C-3CR) for the synthesis of alicyclic β-lactams, using starting materials like cis-ACHC. [] This versatile reaction allows for the creation of diverse libraries of β-lactams, including those derived from cis-ACHC and its analogues. [] This approach streamlines the process of generating a range of structurally related compounds for further investigation.
Q5: Are there any computational studies that shed light on the conformational behavior of cis-ACHC?
A: Density functional theory (DFT) calculations have been instrumental in understanding the impact of aza-substitutions on the helix-handedness preferences of β-peptide oligomers containing cis-ACHC and its five-membered counterpart, cis-2-aminocyclopentanecarboxylic acid (cis-ACPC). [] These calculations revealed that the position and chirality of the aza-substitution significantly influence helix handedness. [] This underscores the valuable insights provided by computational methods in predicting and explaining the conformational behavior of such cyclic β-amino acids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3037649.png)

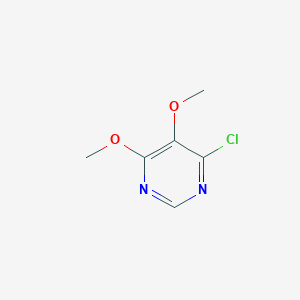
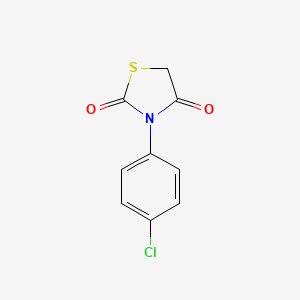
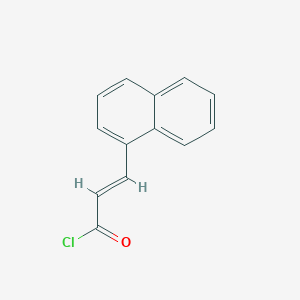
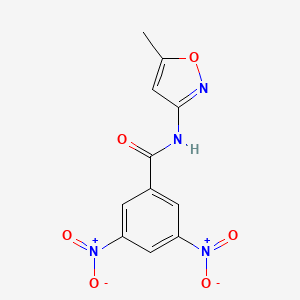
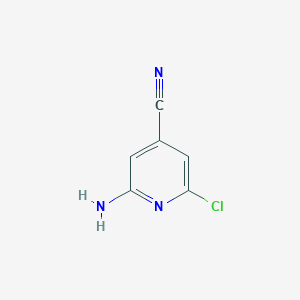
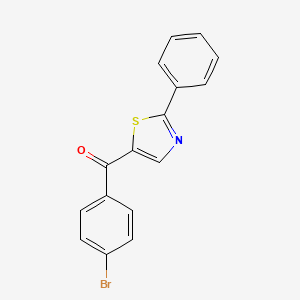
![3-Bromo-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3037664.png)
![4-Bromo[1,2,5]oxadiazolo[3,4-e][1,2,3]benzoxadiazole](/img/structure/B3037666.png)
